N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
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Overview
Description
N~1~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring, a pyrrolidine ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a more saturated compound .
Scientific Research Applications
N~1~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-Dimethyl-1H-pyrazol-1-yl)acetamide
- N-(3,5-Dimethyl-1H-pyrazol-1-yl)methanesulfonamide
- N-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
N~1~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H26N4O3S |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H26N4O3S/c1-14(13-23-16(3)11-15(2)21-23)12-20-27(25,26)18-8-6-17(7-9-18)22-10-4-5-19(22)24/h6-9,11,14,20H,4-5,10,12-13H2,1-3H3 |
InChI Key |
UCOCPQDZPRXMEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C)CNS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O)C |
Origin of Product |
United States |
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